AB-423

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

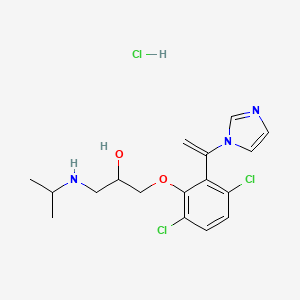

AB-423 ist ein Vertreter der Klasse der Sulfamoylbenzamide, die als Hepatitis-B-Virus-Kapsid-Inhibitoren wirken. Es ist bekannt für seine starke Hemmung der Replikation des Hepatitis-B-Virus, indem es den Kapsid-Assemblierungsprozess angreift. Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt und wird derzeit auf ihre potenzielle Verwendung bei der Behandlung chronischer Hepatitis-B-Virusinfektionen untersucht .

Wissenschaftliche Forschungsanwendungen

AB-423 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of sulfamoylbenzamides.

Biology: Investigated for its effects on hepatitis B virus replication and its potential as an antiviral agent.

Medicine: Explored for its therapeutic potential in treating chronic hepatitis B virus infections.

Industry: Utilized in the development of new antiviral drugs and as a reference compound in pharmaceutical research

Wirkmechanismus

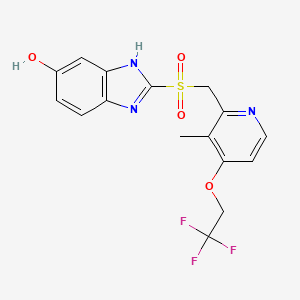

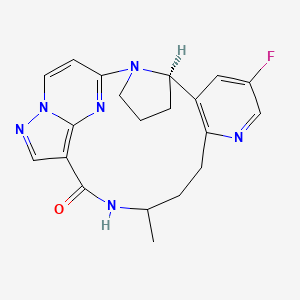

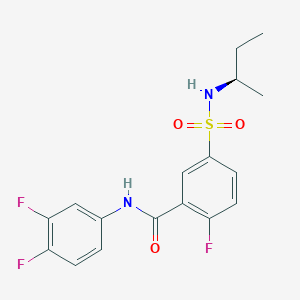

AB-423, also known as ®-5-(N-(sec-butyl)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, is a member of the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid inhibitors .

Target of Action

The primary target of this compound is the HBV capsid . The capsid is a protein shell that protects the genetic material of the virus. In the case of HBV, the capsid plays a crucial role in the replication of the virus .

Mode of Action

This compound inhibits the encapsidation of pregenomic RNA (pgRNA) into the HBV capsid . This means that it prevents the pgRNA from being packaged into the capsid, which is a necessary step for the replication of the virus . This compound is considered a class II capsid inhibitor .

Biochemical Pathways

This compound affects the HBV replication pathway by inhibiting pgRNA encapsidation . This impacts the levels of downstream replication intermediates, including capsid-associated RNA, capsid-associated DNA, relaxed circular DNA (rcDNA), and single-stranded DNA (ssDNA) . In a de novo infection model, this compound prevented the conversion of encapsidated rcDNA to covalently closed circular DNA, presumably by interfering with the capsid uncoating process .

Pharmacokinetics

Pharmacokinetic studies with this compound in CD-1 mice showed significant systemic exposures and higher levels of accumulation in the liver . This suggests that this compound has good bioavailability and is able to reach the site of HBV replication in the body .

Result of Action

The result of this compound’s action is a potent inhibition of HBV replication . In cell culture models, this compound showed potent inhibition of HBV replication with no significant cytotoxicity . Treatment of HepDES19 cells with this compound resulted in capsid particles devoid of encapsidated pregenomic RNA and relaxed circular DNA (rcDNA) .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the addition of 40% human serum resulted in a 5-fold increase in the EC50s . This suggests that the presence of serum proteins can affect the efficacy of this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AB-423 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernsulfamoylbenzamid-Struktur. Die wichtigsten Schritte sind:

Bildung des Benzamid-Kerns: Der erste Schritt beinhaltet die Reaktion eines geeigneten Benzoylchlorids mit einem Amin zur Bildung des Benzamid-Kerns.

Einführung der Sulfamoylgruppe: Die Sulfamoylgruppe wird durch eine Reaktion mit Sulfamoylchlorid unter basischen Bedingungen eingeführt.

Funktionalisierung: Die weitere Funktionalisierung des Benzamid-Kerns erfolgt durch verschiedene Reaktionen, einschließlich Halogenierung, Nitrierung und Reduktion, um die gewünschten Substituenten einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die Ausbeute und Reinheit zu maximieren.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie und Destillation gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und die Einhaltung der behördlichen Standards sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AB-423 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzamid-Kern zu modifizieren.

Substitution: Substitutionsreaktionen, wie Halogenierung und Nitrierung, werden häufig verwendet, um verschiedene Substituenten am Benzamid-Kern einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Die Halogenierung wird typischerweise mit Halogenen wie Chlor oder Brom durchgeführt, während die Nitrierung die Verwendung von Salpetersäure und Schwefelsäure beinhaltet.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Benzamide mit unterschiedlichen funktionellen Gruppen, die weiter modifiziert werden können, um die Eigenschaften der Verbindung zu verbessern .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Sulfamoylbenzamiden verwendet.

Biologie: Untersucht werden die Auswirkungen auf die Replikation des Hepatitis-B-Virus und sein Potenzial als antivirales Mittel.

Medizin: Erforscht wird sein therapeutisches Potenzial bei der Behandlung chronischer Hepatitis-B-Virusinfektionen.

Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Assemblierung des Kapsids des Hepatitis-B-Virus hemmt. Es zielt speziell auf die Dimer-Dimer-Schnittstelle des Kernproteins ab und verhindert die Einkapselung der prägenomischen RNA und die Bildung von entspannter zirkulärer DNA. Diese Störung des viralen Replikationsprozesses führt zu einer signifikanten Reduktion der Viruslast .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

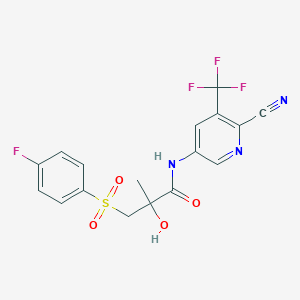

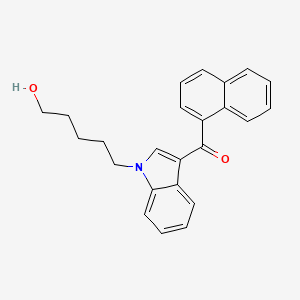

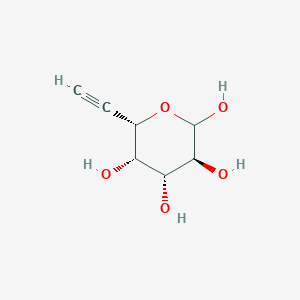

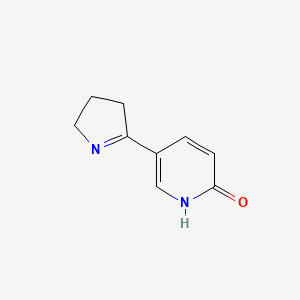

BAY 41-4109: Ein weiterer Hepatitis-B-Virus-Kapsid-Inhibitor, der den Kapsid-Assemblierungsprozess angreift.

GLS-4: Ein Kapsid-Inhibitor der Klasse I mit einem ähnlichen Wirkmechanismus.

JNJ-632: Ein potenter Kapsid-Assemblierungsmodulator mit antiviraler Aktivität gegen das Hepatitis-B-Virus.

Einzigartigkeit von AB-423

This compound ist einzigartig in seiner Fähigkeit, die Einkapselung der prägenomischen RNA und die Bildung von entspannter zirkulärer DNA zu hemmen, wodurch es sich von anderen Kapsid-Inhibitoren unterscheidet. Seine starke antivirale Aktivität, kombiniert mit günstigen pharmakokinetischen Eigenschaften, macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Therapeutikum für chronische Hepatitis-B-Virusinfektionen .

Eigenschaften

IUPAC Name |

5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXLHYPDOMJMO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AB-423 exert its antiviral effect against HBV?

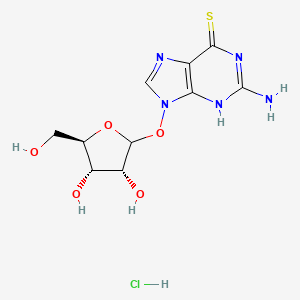

A1: this compound belongs to the sulfamoylbenzamide (SBA) class of HBV inhibitors. It targets the viral capsid protein, specifically interfering with the encapsidation of pregenomic RNA (pgRNA) []. This action prevents the formation of mature viral particles capable of spreading infection. Essentially, this compound acts as a "class II" capsid inhibitor, hindering the conversion of encapsidated relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) by interfering with capsid uncoating [].

Q2: What evidence suggests that this compound might bind to specific sites on the HBV core protein?

A2: Research suggests that this compound's mechanism of action likely involves binding to the dimer-dimer interface of the HBV core protein. This hypothesis is supported by:

- Molecular docking studies: Simulations show favorable interactions between this compound and the dimer-dimer interface when using crystal structures of related compounds (heteroaryldihydropyrimidines and another SBA) [].

- Biochemical studies: Experimental data further corroborates the docking results, suggesting a direct interaction between this compound and this critical region of the core protein [].

Q3: Has this compound demonstrated efficacy in preclinical models of HBV infection?

A3: Yes, this compound has shown promising antiviral activity in preclinical studies:

- In vitro: It potently inhibits HBV replication across genotypes A-D, including nucleoside-resistant variants []. Importantly, this compound displays additive to synergistic effects when combined with other antiviral agents like nucleos(t)ide analogs, RNA interference agents, and interferon alpha [].

- In vivo: In a mouse model of HBV infection, this compound administration led to a dose-dependent reduction in serum HBV DNA levels []. Moreover, combining this compound with entecavir or ARB-1467 showed a trend toward enhanced antiviral activity compared to either drug alone [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.